7-异戊烯氧基-γ-法加林

描述

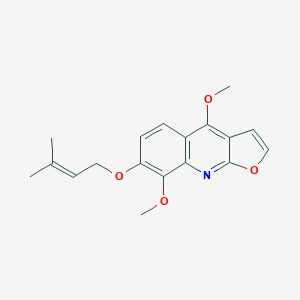

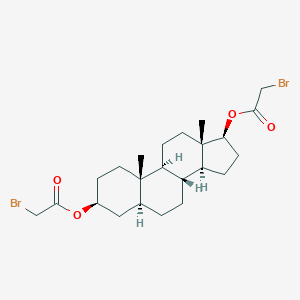

7-Isopentenyloxy-gamma-fagarine is a quinoline alkaloid derivative, related to a class of compounds that exhibit a wide range of biological activities. These compounds are typically isolated from plants and have been the subject of synthetic and analytical studies due to their potential pharmacological properties.

Synthesis Analysis

Synthesis of related compounds, like fagomine and its analogues, involves complex organic synthesis routes starting from basic precursors like l-xylose. These processes often entail multiple steps including intramolecular reductive amination and ring-closing metathesis (Das & Shaw, 2016). Such methodologies could be adapted for the synthesis of 7-Isopentenyloxy-gamma-fagarine, focusing on the modification of quinoline alkaloids.

Molecular Structure Analysis

The molecular structure of quinoline alkaloids, including 7-Isopentenyloxy-gamma-fagarine, is characterized by the presence of a quinoline core, modified with various functional groups that affect their biological activity and physical-chemical properties. The precise structure of 7-Isopentenyloxy-gamma-fagarine would include a quinoline ring with an isopentenyloxy substituent, impacting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinoline alkaloids undergo various chemical reactions, including electrophilic cyclization, which is crucial for synthesizing complex derivatives (Yao et al., 2018). These reactions are essential for modifying the core structure to enhance biological activity or to understand the compound's mechanism of action.

Physical Properties Analysis

The physical properties of quinoline alkaloids like 7-Isopentenyloxy-gamma-fagarine depend on their molecular structure. These compounds are typically solid at room temperature, with specific melting points, solubility in organic solvents, and UV-Vis absorption characteristics that can be analyzed using spectroscopy techniques.

Chemical Properties Analysis

The chemical properties of 7-Isopentenyloxy-gamma-fagarine, including its reactivity, stability, and interactions with biological molecules, are influenced by its molecular structure. The presence of the isopentenyloxy group could affect its ability to undergo certain chemical transformations, impacting its pharmacological profile.

科学研究应用

Antioxidant Research

- Summary of the Application : 7-Isopentenyloxy-gamma-fagarine is found in the extracts obtained from Ruta spp. in vitro cultured biomass. These extracts have been studied for their antioxidant properties .

- Methods of Application : The antioxidant capacity of the methanol extracts obtained from the biomass of the in vitro cultures was assessed by different in vitro assays: 1,1-diphenyl-2-picrylhydrazil (DPPH), reducing power, and Fe 2+ chelating activity assays .

- Results or Outcomes : The results of the antioxidant tests showed that the extracts of the three species had varied antioxidant capacity: in particular, the R. chalepensis extract exhibited the best radical scavenging activity (IC 50 = 1.665 ± 0.009 mg/mL), while the R. graveolens extract displayed the highest chelating property (IC 50 = 0.671 ± 0.013 mg/mL) .

Cancer Research

- Summary of the Application : 7-Isopentenyloxy-gamma-fagarine has been tested for its cytotoxic properties against several cancer cell lines .

- Results or Outcomes : The compound showed good results when tested for cytotoxic properties against several cancer cell lines .

Chemical Synthesis

- Summary of the Application : 7-Isopentenyloxy-gamma-fagarine has been used as a precursor for the chemical asymmetric synthesis of the enantiopure alkaloids: evoxine, anhydroevoxine and evodine .

- Results or Outcomes : The synthesis resulted in the production of the enantiopure alkaloids: evoxine, anhydroevoxine and evodine .

Cytotoxicity Research

- Summary of the Application : 7-Isopentenyloxy-gamma-fagarine has shown significant cytotoxicity against the Raji (lymphoma) and Jurkat (leukemia) cell lines .

- Results or Outcomes : The compound exhibited significant cytotoxicity against the Raji (lymphoma) and Jurkat (leukemia) cell lines (IC50 values of 1.5 and 3.6 μg/mL, respectively). It also possessed cytotoxic activity against the MCF-7 cell line (IC50 = 15.5 μg/mL) .

Biosynthesis Research

- Summary of the Application : 7-Isopentenyloxy-gamma-fagarine has been used to study the roles of oxygenase and other oxygen-atom-transfer enzymes in the biosynthetic pathways of the Choisya ternata alkaloids .

- Results or Outcomes : The study provided insights into the possible roles of oxygenase and other oxygen-atom-transfer enzymes in the biosynthetic pathways of the C. ternata alkaloids .

Pharmacological Research

属性

IUPAC Name |

4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHXTACMCBNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Isopentenyloxy-gamma-fagarine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)